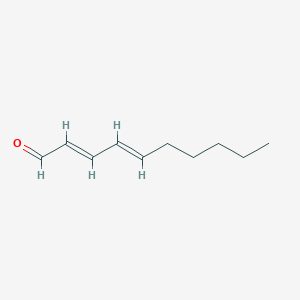

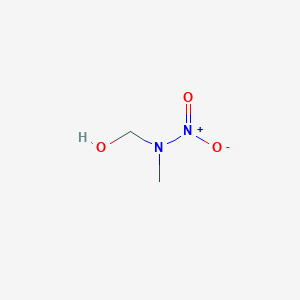

(Methylnitroamino)methanol

货号 B140308

CAS 编号:

32818-80-7

分子量: 106.08 g/mol

InChI 键: JHGCGSAFHMIQFX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methanol, also known as methyl alcohol, is a colorless liquid with the chemical formula CH3OH. It is the simplest alcohol and is used in a wide variety of industrial applications, including as a solvent, antifreeze, and fuel .

Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method is steam reforming of natural gas to produce syngas, which is then converted into methanol .Molecular Structure Analysis

Methanol consists of one carbon atom bonded to three hydrogen atoms and one hydroxyl group (OH). The presence of the hydroxyl group makes methanol a polar molecule .Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be oxidized to formaldehyde, which is used in the production of many other chemicals. It can also be dehydrated to produce dimethyl ether, a potential biofuel .Physical And Chemical Properties Analysis

Methanol is a volatile, colorless liquid at room temperature. It has a boiling point of 64.7°C and a melting point of -97.6°C. It is completely miscible with water and many organic solvents .安全和危害

未来方向

属性

IUPAC Name |

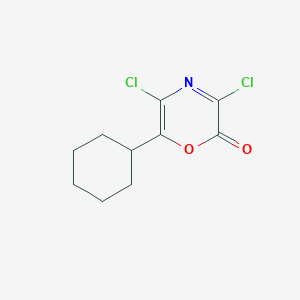

N-(hydroxymethyl)-N-methylnitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c1-3(2-5)4(6)7/h5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGCGSAFHMIQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186492 |

Source

|

| Record name | Methanol, (methylnitramino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methylnitroamino)methanol | |

CAS RN |

32818-80-7 |

Source

|

| Record name | Methanol, (methylnitramino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032818807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, (methylnitramino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

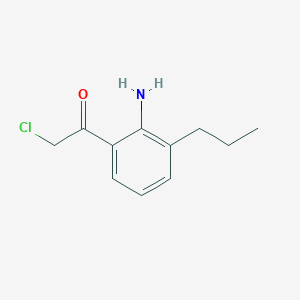

1-(2-Amino-3-propylphenyl)-2-chloroethanone

128600-54-4

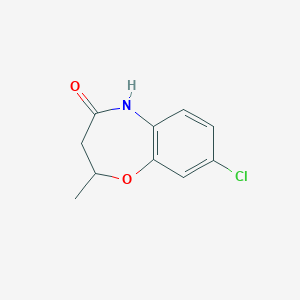

1,2-Dehydro Tramadol

73825-64-6

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)

![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)